Ethoxazene hydrochloride

Description

The exact mass of the compound Ethoxazene hydrochloride is 292.1090889 g/mol and the complexity rating of the compound is 289. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7214. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethoxazene hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethoxazene hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

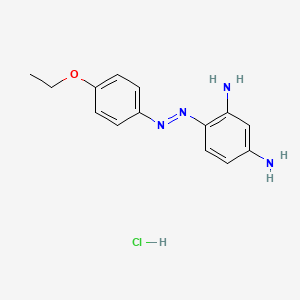

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-[(4-ethoxyphenyl)diazenyl]benzene-1,3-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O.ClH/c1-2-19-12-6-4-11(5-7-12)17-18-14-8-3-10(15)9-13(14)16;/h3-9H,2,15-16H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWHXNINOLLNFGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N=NC2=C(C=C(C=C2)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7062324 | |

| Record name | 1,3-Benzenediamine, 4-[(4-ethoxyphenyl)azo]-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Acros Organics MSDS] | |

| Record name | Ethoxazene hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14173 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2313-87-3, 74367-87-6 | |

| Record name | Ethoxazene hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2313-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzenediamine, 4-[2-(4-ethoxyphenyl)diazenyl]-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74367-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethoxazene hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002313873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Serenium | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7214 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzenediamine, 4-[2-(4-ethoxyphenyl)diazenyl]-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Benzenediamine, 4-[(4-ethoxyphenyl)azo]-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Etoxazene hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.283 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHOXAZENE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5C90PJN6E5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ethoxazene hydrochloride mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of Ethoxazene Hydrochloride

Abstract

Ethoxazene hydrochloride is a distinct chemical entity, classified as an azo dye, that provides targeted analgesic relief within the lower urinary tract.[1][2] Its clinical application is primarily for the symptomatic relief of pain, burning, and urgency associated with urinary tract infections (UTIs), surgical procedures, or other sources of mucosal irritation.[1][3][4] Unlike systemic analgesics, ethoxazene's therapeutic effect is localized, stemming from a direct topical action on the urinary tract mucosa following its excretion into the urine.[4][5] This guide provides a detailed examination of its primary mechanism of action as a local anesthetic, explores its secondary antiseptic and anti-inflammatory properties, and outlines the experimental methodologies used to characterize such compounds.

Primary Mechanism of Action: Local Anesthesia

The principal therapeutic effect of ethoxazene hydrochloride is derived from its function as a local anesthetic. The mechanism is consistent with the established principles of local anesthesia, which involve the blockade of neural conduction in sensory nerve fibers.

Modulation of Voltage-Gated Ion Channels

Local anesthetics produce their effect by inhibiting the excitation of nerve endings or by blocking conduction in peripheral nerves.[6] This is achieved through the reversible binding to and inactivation of voltage-gated sodium channels within the neuronal membrane.[6][7][8][9]

-

Resting State: In a resting neuron, the sodium channels are closed, preventing the influx of sodium ions (Na+).

-

Depolarization: When a nerve is stimulated, these channels open, allowing a rapid influx of Na+ into the cell. This influx causes membrane depolarization, generating an action potential that propagates along the nerve fiber, transmitting the pain signal.

-

Anesthetic Blockade: Ethoxazene, upon reaching the axoplasm of the neuron, binds to a receptor site on the inner portion of the sodium channel.[8] This action stabilizes the channel in its inactivated state, physically obstructing the influx of sodium ions. By preventing depolarization, the nerve cell cannot generate or conduct an action potential, and the sensation of pain is lost in the area supplied by that nerve.[6]

Further research indicates that ethoxazene's analgesic effect also involves the modulation of other ion channels, specifically voltage-sensitive calcium channels (VSCCs). By binding to these channels, it alters the flow of calcium ions into the neuron, disrupting the signaling cascade essential for neurotransmitter release and the subsequent transmission of pain signals.

Caption: Local anesthetic action of Ethoxazene at the neuronal sodium channel.

The Role of Physicochemical Properties

The efficacy of a local anesthetic is heavily influenced by its chemical structure. Ethoxazene is formulated as a hydrochloride salt to enhance its aqueous solubility for administration. However, its action depends on a dynamic equilibrium between its ionized (quaternary, water-soluble) and non-ionized (tertiary, lipid-soluble) forms, governed by its pKa and the pH of the surrounding tissue.[6][7]

-

Lipid-Soluble Form (Base): The non-ionized, lipid-soluble base is essential for diffusing across the lipid-rich nerve membrane to reach the intracellular space (axoplasm).[7][10]

-

Water-Soluble Form (Cation): Once inside the neuron, the molecule re-equilibrates, and the ionized, cationic form binds to the sodium channel receptor, executing the nerve block.[7]

This explains why the onset of action for local anesthetics can be slower in inflamed or infected tissues, which are often more acidic (lower pH), shifting the equilibrium towards the ionized form and reducing the amount of non-ionized base available to cross the nerve membrane.[6]

Urinary Tract-Specific Activity and Antiseptic Properties

Topical Analgesia via Excretion

A defining feature of ethoxazene is its pharmacokinetic profile. Following oral administration, the compound is rapidly excreted by the kidneys, with a significant portion (around 65%) passing directly into the urine chemically unchanged.[4] This process concentrates the drug within the urinary bladder, where it exerts a direct topical analgesic effect on the mucosal lining of the urinary tract.[4][5] This localized action provides targeted pain relief without significant systemic analgesic effects or associated side effects.[5]

Antiseptic Mechanism

In addition to analgesia, ethoxazene is considered a urinary antiseptic, meaning it slows or stops the growth of microorganisms on the surfaces of the urinary tract.[11] While its primary role is not to cure an infection, this property can help manage the microbial environment. The precise antiseptic mechanism is not as extensively detailed as its anesthetic action, but it is likely related to its chemical structure as an azo dye and its membrane-active properties. Many antiseptic agents, particularly phenolic compounds and anilides, function by adsorbing to and disrupting the integrity of the microbial cytoplasmic membrane, leading to the leakage of intracellular components and cell death.[12]

Caption: Standard experimental workflow for urinalysis to diagnose UTIs.

Potential Secondary Mechanisms of Action

Beyond its primary roles, research suggests ethoxazene may possess other pharmacological activities.

-

Anti-Inflammatory Effects: Investigations indicate a potential for ethoxazene to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX). Inhibition of COX enzymes is the primary mechanism for non-steroidal anti-inflammatory drugs (NSAIDs). However, specific studies detailing a direct inhibitory profile for ethoxazene are limited.

-

Neurotransmitter System Interactions: Some research has explored potential interactions with serotonin and dopamine pathways, though this remains an area for further investigation.

Experimental Protocols

The characterization of compounds like ethoxazene hydrochloride relies on established in vitro methodologies to validate their anesthetic and antiseptic properties.

Protocol: In Vitro Assessment of Local Anesthetic Cytotoxicity

This protocol is a generalized method for evaluating the effect of a local anesthetic on cell viability and proliferation, based on common laboratory practices.[13]

Objective: To determine the concentration-dependent cytotoxic effects of ethoxazene hydrochloride on a human fibroblast cell line.

Methodology:

-

Cell Culture: Human fibroblasts are cultured in a suitable medium until they reach a desired confluency.

-

Preparation of Anesthetic: Ethoxazene hydrochloride is dissolved in a sterile buffer to create stock solutions of varying concentrations (e.g., 0.1 mg/mL to 1.0 mg/mL).

-

Exposure: The culture medium is replaced with a medium containing the different concentrations of ethoxazene. Control groups receive a medium without the anesthetic. Cells are incubated for a defined period (e.g., 48 hours).

-

Viability Assay (MTT Assay):

-

After exposure, the tetrazolium bromide salt (MTT) is added to each well.

-

Mitochondrially active (viable) cells will reduce the MTT to a purple formazan product.

-

The formazan is solubilized, and the absorbance is measured using a spectrophotometer. A lower absorbance indicates reduced cell viability.

-

-

Proliferation Assay (BrdU Assay):

-

The colorimetric bromodeoxyuridine (BrdU) assay is used to measure DNA synthesis.

-

Cells are incubated with BrdU, which is incorporated into the DNA of proliferating cells.

-

An antibody conjugate to BrdU is added, and a substrate reaction produces a colored product, quantifiable by spectrophotometry.

-

-

Data Analysis: The results from the treated groups are compared to the control group to determine the impact of ethoxazene on cell viability and proliferation.

Protocol: In Vitro Assessment of Antiseptic Activity (Agar Diffusion Method)

Objective: To evaluate the ability of ethoxazene hydrochloride to inhibit the growth of common uropathogenic bacteria.

Methodology:

-

Bacterial Culture: Prepare a standardized inoculum of a test bacterium (e.g., Escherichia coli) in a sterile broth.

-

Plate Preparation: Spread the bacterial inoculum evenly across the surface of a Mueller-Hinton agar plate to create a bacterial lawn.

-

Disk Application:

-

Sterile paper disks are impregnated with known concentrations of ethoxazene hydrochloride solution.

-

A positive control disk (e.g., a known antibiotic) and a negative control disk (sterile saline) are also prepared.

-

-

Incubation: The prepared disks are placed on the surface of the agar plate, which is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Measurement and Interpretation: The antiseptic activity is determined by measuring the diameter of the clear zone of inhibition around each disk where bacterial growth has been prevented. A larger zone indicates greater antiseptic efficacy.

Physicochemical Data Summary

A compound's mechanism of action is intrinsically linked to its physical and chemical properties.

| Property | Value/Description | Source |

| Molecular Formula | C₁₄H₁₆N₄O.ClH | [14] |

| Molecular Weight | 292.76 g/mol | [2] |

| Chemical Class | Azo Dye | [2] |

| Synonyms | Serenium, Diamazol | [3] |

| Pharmacologic Action | Analgesic Agent | [14] |

| Indication | Urinary tract pain | [3] |

| pKa (Basic) | 5.44 | [3] |

Conclusion

Ethoxazene hydrochloride operates through a multi-faceted mechanism of action, with its primary therapeutic benefit stemming from its function as a local anesthetic. By blocking voltage-gated sodium and calcium channels in sensory neurons of the urinary tract mucosa, it effectively interrupts the transmission of pain signals. Its unique pharmacokinetic profile, characterized by rapid renal excretion, allows for a targeted, topical analgesic effect directly within the bladder. This is complemented by secondary antiseptic properties that help manage the microbial environment and potential anti-inflammatory activity. This combination of localized analgesia and antiseptic action makes ethoxazene hydrochloride a valuable agent for the symptomatic management of lower urinary tract discomfort.

References

-

Title: Ethoxazene hydrochloride, AMS.T202733-10-MG - Amsbio Source: Amsbio URL: [Link]

-

Title: Local Anesthetics: Introduction and History, Mechanism of Action, Chemical Structure Source: eMedicine URL: [Link]

-

Title: An in vitro study of the release capacity of the local anaesthetics from siloxane matrices Source: Clujul Medical URL: [Link]

-

Title: Local anaesthesia efficacy: discrepancies between in vitro and in vivo studies - PubMed Source: PubMed URL: [Link]

-

Title: In vitro exposure of human fibroblasts to local anaesthetics impairs cell growth - PMC - NIH Source: National Institutes of Health URL: [Link]

-

Title: etoxazene - Drug Central Source: Drug Central URL: [Link]

-

Title: ETHOXAZENE HYDROCHLORIDE - gsrs Source: Global Substance Registration System URL: [Link]

-

Title: Local Anesthetics: Review of Pharmacological Considerations - PMC - PubMed Central Source: National Institutes of Health URL: [Link]

-

Title: Urinalysis - StatPearls - NCBI Bookshelf - NIH Source: National Institutes of Health URL: [Link]

-

Title: Local anesthetic - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Clinical Pharmacology of Local Anesthetics - NYSORA Source: NYSORA URL: [Link]

-

Title: Urinary Analgesics - Medicine LibreTexts Source: Medicine LibreTexts URL: [Link]

-

Title: Local Anaesthetics - Part One - LITFL Source: Life in the Fast Lane URL: [Link]

-

Title: Ethoxazene Hydrochloride | C14H17ClN4O | CID 16836 - PubChem Source: National Institutes of Health URL: [Link]

-

Title: Antiseptics: Uses, Types, and Safety - DermNet Source: DermNet URL: [Link]

-

Title: Antiseptics and Disinfectants: Activity, Action, and Resistance - PMC - NIH Source: National Institutes of Health URL: [Link]

-

Title: Phenazopyridine Inhibits Bladder Mechanosensory Signalling via the Bladder Lumen - NIH Source: National Institutes of Health URL: [Link]

-

Title: Phenazopyridine - Wikipedia Source: Wikipedia URL: [Link]

Sources

- 1. med.libretexts.org [med.libretexts.org]

- 2. Ethoxazene Hydrochloride | C14H17ClN4O | CID 16836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. etoxazene [drugcentral.org]

- 4. Phenazopyridine - Wikipedia [en.wikipedia.org]

- 5. Phenazopyridine Inhibits Bladder Mechanosensory Signalling via the Bladder Lumen - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Local Anesthetics: Introduction and History, Mechanism of Action, Chemical Structure [emedicine.medscape.com]

- 7. Local Anesthetics: Review of Pharmacological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Local anesthetic - Wikipedia [en.wikipedia.org]

- 9. nysora.com [nysora.com]

- 10. partone.litfl.com [partone.litfl.com]

- 11. dermnetnz.org [dermnetnz.org]

- 12. Antiseptics and Disinfectants: Activity, Action, and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vitro exposure of human fibroblasts to local anaesthetics impairs cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 14. GSRS [gsrs.ncats.nih.gov]

An In-Depth Technical Guide to the Synthesis of Ethoxazene Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethoxazene hydrochloride, chemically known as 4-((4-ethoxyphenyl)azo)-1,3-benzenediamine monohydrochloride, is an azo dye with a history of investigation for its analgesic properties.[1] This technical guide provides a comprehensive overview of a feasible and scientifically sound synthetic pathway for ethoxazene hydrochloride. While a specific, detailed protocol is not widely published, this document, drawing upon established principles of organic chemistry, outlines a robust multi-step synthesis.[2] The synthesis is rooted in classical diazotization and azo coupling reactions, followed by salt formation.[2] This guide offers detailed experimental procedures, an analysis of the reaction mechanisms, and methods for purification and characterization, designed to be a valuable resource for researchers in organic synthesis and medicinal chemistry.

Introduction

Ethoxazene belongs to the class of azo dyes, which are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-) connecting two aromatic rings. This functional group is a chromophore, responsible for the color of these compounds. Beyond their use as dyes, some azo compounds have been explored for their biological activities. Ethoxazene, in its hydrochloride salt form, has been noted for its potential analgesic effects.[1] The synthesis of ethoxazene hydrochloride is a classic example of electrophilic aromatic substitution, a fundamental reaction in organic chemistry.

This guide will detail a primary synthetic route, provide step-by-step protocols, and discuss the critical parameters that influence the reaction's success.

Primary Synthesis Pathway: A Two-Step Approach

The most direct and common pathway for the synthesis of ethoxazene hydrochloride involves two primary steps:

-

Diazotization of p-phenetidine: The primary aromatic amine, p-phenetidine (4-ethoxyaniline), is converted into a diazonium salt.

-

Azo coupling: The resulting diazonium salt is then reacted with an electron-rich coupling agent, m-phenylenediamine, to form the ethoxazene free base.

-

Salt Formation: The ethoxazene base is subsequently converted to its hydrochloride salt to improve its stability and solubility.[3]

Reaction Scheme

Figure 2: Experimental workflow for the synthesis of Ethoxazene Hydrochloride.

Characterization

The final product, ethoxazene hydrochloride, should be characterized to confirm its identity and purity.

Physical Properties:

| Property | Expected Value |

| Molecular Formula | C₁₄H₁₇ClN₄O |

| Molecular Weight | 292.77 g/mol [3] |

| Appearance | Crystalline solid [1] |

| Melting Point | ~215 °C [4] |

| Solubility | Sparingly soluble in water |

Spectroscopic Analysis:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the ethoxy group, and the amine protons. The aromatic protons will appear in the downfield region (typically 6.0-8.0 ppm). The ethoxy group will show a triplet for the methyl protons and a quartet for the methylene protons. The amine protons may appear as broad singlets.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for all the unique carbon atoms in the molecule. The aromatic carbons will resonate in the range of 110-160 ppm. The carbons of the ethoxy group will appear in the upfield region.

-

FTIR (Fourier-Transform Infrared Spectroscopy): The FTIR spectrum should exhibit characteristic absorption bands for the functional groups present in ethoxazene hydrochloride. Key expected peaks include N-H stretching vibrations for the amine groups (around 3200-3400 cm⁻¹), C-H stretching for the aromatic and aliphatic parts, the N=N azo stretch (typically weak, around 1400-1450 cm⁻¹), and C-O stretching for the ethoxy group (around 1240 cm⁻¹).

Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

-

Aromatic amines and their derivatives can be toxic and should be handled with care.

-

Diazonium salts are potentially explosive when dry and should be kept in solution and at low temperatures.

-

Concentrated acids and bases are corrosive and should be handled with appropriate caution.

Conclusion

This technical guide provides a detailed and practical pathway for the synthesis of ethoxazene hydrochloride. By following the outlined procedures and adhering to the safety precautions, researchers can reliably synthesize this compound for further study. The provided information on purification and characterization will aid in obtaining a pure product and confirming its identity. This guide serves as a valuable resource for scientists and professionals in the fields of drug discovery and organic synthesis.

References

Sources

- 1. Ethoxazene Hydrochloride | C14H17ClN4O | CID 16836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethoxazene hydrochloride | 2313-87-3 | Benchchem [benchchem.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. 4-(4-Ethoxyphenylazo)-m-phenylenediamine, mixture of mono and dihydrochloride, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

An In-Depth Technical Guide to Ethoxazene Hydrochloride: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethoxazene hydrochloride, a synthetic organic compound, is classified as an azo dye.[1][2] Historically, its primary applications have been as an analgesic and as an indicator for gastric acidity.[3][4] The molecule's chromophoric azo group is responsible for its colored nature, while its biological activity is attributed to its specific chemical structure. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analytical characterization of ethoxazene hydrochloride, offering valuable insights for professionals in research and drug development.

Chemical Structure and Properties

Ethoxazene hydrochloride, systematically named 4-[(4-ethoxyphenyl)diazenyl]benzene-1,3-diamine hydrochloride, possesses a molecular structure characterized by two benzene rings linked by an azo bridge (-N=N-).[2] One ring is substituted with an ethoxy group, and the other with two amino groups. The hydrochloride salt form enhances its solubility in polar solvents.[5]

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 4-[(4-ethoxyphenyl)diazenyl]benzene-1,3-diamine;hydrochloride | [2] |

| CAS Number | 2313-87-3 | [2] |

| Molecular Formula | C₁₄H₁₇ClN₄O | [2][6] |

| Molecular Weight | 292.77 g/mol | [6] |

| Melting Point | 215 °C (for a mixture of mono and dihydrochloride) | [7] |

| Appearance | Crystalline powder | [7] |

| Solubility | Insoluble in water | [7] |

Structural Diagram

Caption: 2D Structure of Ethoxazene Hydrochloride.

Synthesis and Purification

The synthesis of ethoxazene hydrochloride is a classic example of azo coupling, a fundamental reaction in organic chemistry.[5] It is typically a two-step process involving the diazotization of an aromatic amine followed by coupling with an electron-rich aromatic compound.[8][9]

Experimental Protocol: Synthesis

Step 1: Diazotization of 4-Ethoxyaniline

-

In a beaker, dissolve 4-ethoxyaniline in dilute hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine solution. Maintain the temperature below 5 °C throughout the addition.

-

The completion of the diazotization can be checked using starch-iodide paper (a blue-black color indicates excess nitrous acid).

-

The resulting diazonium salt solution is kept cold and used immediately in the next step.

Causality: The low temperature is crucial to prevent the decomposition of the unstable diazonium salt. The acidic medium is necessary for the in-situ formation of nitrous acid from sodium nitrite.[10]

Step 2: Azo Coupling with m-Phenylenediamine

-

In a separate beaker, dissolve m-phenylenediamine in a cooled aqueous solution.

-

Slowly add the cold diazonium salt solution from Step 1 to the m-phenylenediamine solution with vigorous stirring, while maintaining the temperature at 0-5 °C.

-

An intensely colored azo dye will precipitate out of the solution.

-

Continue stirring for a period to ensure the completion of the coupling reaction.

Causality: The coupling reaction is an electrophilic aromatic substitution, where the diazonium ion acts as the electrophile and the electron-rich m-phenylenediamine is the nucleophile. The reaction is typically carried out in a slightly acidic to neutral medium to facilitate the coupling.[11]

Experimental Protocol: Purification

-

Collect the precipitated ethoxazene hydrochloride by vacuum filtration.

-

Wash the crude product with cold water to remove any unreacted starting materials and inorganic salts.

-

Recrystallize the solid from a suitable solvent, such as an ethanol-water mixture, to obtain a purified product.

-

Dry the purified crystals under vacuum.

Trustworthiness: The purity of the synthesized compound should be confirmed by analytical techniques such as melting point determination and chromatography. The sharpness of the melting point is a good indicator of purity.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity, purity, and quality of the synthesized ethoxazene hydrochloride.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of ethoxazene hydrochloride.[12] A reversed-phase HPLC method is commonly employed for the analysis of azo dyes.[13]

Typical HPLC Parameters:

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient or isocratic mixture of acetonitrile and a buffer (e.g., ammonium acetate) |

| Flow Rate | 1.0 mL/min |

| Detection | Diode-Array Detector (DAD) at the λmax of the compound |

| Injection Volume | 20 µL |

Expertise & Experience: The choice of a C18 column is based on the nonpolar nature of the ethoxazene molecule. The mobile phase composition is optimized to achieve good resolution and peak shape. The use of a DAD allows for the acquisition of the UV-Vis spectrum of the peak, aiding in its identification.

Spectroscopic Analysis

1. 1H Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms in the molecule.

Predicted 1H NMR Chemical Shifts (in ppm, relative to TMS):

-

Ethoxy group (-OCH2CH3): A triplet around 1.4 ppm (CH3) and a quartet around 4.0 ppm (CH2).[5]

-

Aromatic protons: Multiple signals in the range of 6.0-8.0 ppm. The protons on the phenylenediamine ring will be upfield due to the electron-donating effect of the amino groups, while the protons on the ethoxyphenyl ring will be influenced by the ethoxy and azo groups.[14]

-

Amino protons (-NH2): Broad signals that can exchange with D2O. Their chemical shift can vary depending on the solvent and concentration.[15]

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Characteristic FT-IR Absorption Bands (in cm-1):

| Functional Group | Wavenumber (cm-1) |

| N-H stretching (primary amines) | 3400-3250 (two bands) |

| C-H stretching (aromatic) | 3100-3000 |

| C-H stretching (aliphatic) | 3000-2850 |

| N=N stretching (azo) | ~1550-1500 |

| C=C stretching (aromatic) | ~1600 and ~1475 |

| C-N stretching (aromatic amines) | 1335-1250 |

| C-O stretching (ether) | 1250-1000 |

Authoritative Grounding: The presence of a characteristic band for the azo group (N=N) is a key diagnostic feature in the IR spectrum of ethoxazene hydrochloride.[1][16][17] The two distinct bands for the N-H stretch confirm the presence of a primary amine.[15]

3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Predicted Fragmentation Pattern:

Under electron ionization (EI), the molecular ion ([M]+•) of the free base (ethoxazene) would be observed at m/z 256. The fragmentation is likely to occur at the C-N bonds adjacent to the azo group and the ethoxy group. Common fragments would include ions corresponding to the ethoxyphenyl and diaminophenyl moieties. Cleavage of the azo bond can also occur.[18][19][20]

Quality Control and Purity Assessment

For pharmaceutical applications, stringent quality control is paramount. The primary concern with azo dyes is the potential for the reductive cleavage of the azo bond to form carcinogenic aromatic amines.[21][22][23][24]

Analytical Workflow for Quality Control

Caption: Quality Control Workflow for Ethoxazene Hydrochloride.

Conclusion

This technical guide has provided a detailed examination of the chemical properties, structure, synthesis, and analytical characterization of ethoxazene hydrochloride. A thorough understanding of these aspects is critical for its potential application in research and development. The provided protocols and analytical methodologies serve as a valuable resource for scientists and professionals, ensuring the synthesis of a well-characterized and high-purity compound. Adherence to rigorous quality control standards is essential to mitigate any potential risks associated with azo dyes and to ensure the reliability of experimental outcomes.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved from [Link]

-

Bulgarian Academy of Sciences. (n.d.). Non-destructive FT-IR analysis of mono azo dyes. Bulgarian Chemical Communications. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Non-destructive FT-IR analysis of mono azo dyes. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of azo compound ligands and metal complexes. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR: amines. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). New Journal of Chemistry Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Data of FT-IR spectra (cm-1) of synthesized azo compounds. Retrieved from [Link]

-

Agilent. (n.d.). Developing a method for the analysis of Azo Dyes using the Agilent 1290 Infinity LC Method Development System and the Agilent Method. Retrieved from [Link]

-

PubChem. (n.d.). Ethoxazene Hydrochloride. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass fragmentation pattern for complexes 1-4. Retrieved from [Link]

-

Reagecon. (n.d.). Azo Dye Metabolite Standards. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). ETHOXAZENE HYDROCHLORIDE. Retrieved from [Link]

-

Waters. (n.d.). Selective and Sensitive Screening of 23 Azo Dyes Using the ACQUITY UPLC H-Class System and the ACQUITY QDa Detector. Retrieved from [Link]

-

Amsbio. (n.d.). Ethoxazene hydrochloride. Retrieved from [Link]

-

Institute for Color Science and Technology. (2009). Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. Prog. Color Colorants Coat., 2, 61-70. Retrieved from [Link]

-

HQTS. (2022, March 28). What Is Azo Dyes and Azo Dyes Test?. Retrieved from [Link]

-

Applied Technical Services. (n.d.). Azo Dyes. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). Supporting Information for. Retrieved from [Link]

-

ResearchGate. (n.d.). Diazotization-Coupling Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Table 1. 1 H-NMR chemical shifts, assignment and multiplicity in 400.... Retrieved from [Link]

-

Sustainability Directory. (2025, December 12). Azo Dye Regulation. Retrieved from [Link]

-

ResearchGate. (2021, December 21). Solubility of drugs in ethanol and dmso. Retrieved from [Link]

-

PubMed. (2003). Mass spectral fragmentation of (S,S)-2-substituted 4,4-diphenyl-3,1-oxazabicyclo[3.3.0]octanes: ring contraction of pyrrolidine and 1,3-oxazolidine in mass spectrometry. Rapid Communications in Mass Spectrometry, 17(14), 1651-1656. Retrieved from [Link]

-

ResearchGate. (2025, November 12). Improvement of analytical method for three azo dyes in processed milk and cheese using HPLC-PDA. Retrieved from [Link]

- Google Patents. (n.d.). CN111100012B - Method for preparing m-phenylenediamine.

-

Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

-

Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

-

Semantic Scholar. (2024, March 21). Fragmentation Pattern-Based Screening Strategy Combining Diagnostic Ion and Neutral Loss Uncovered Novel para- Phenylenediamine. Retrieved from [Link]

-

Agilent. (2011, June 1). High Sensitivity UHPLC-DAD Analysis of Azo Dyes using the Agilent 1290 Infinity LC System and the 60 mm Max. Retrieved from [Link]

-

PubMed. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(11), 1547-1555. Retrieved from [Link]

-

National Institutes of Health. (n.d.). An eco-friendly methodology for the synthesis of azocoumarin dye using cation exchange resins. Retrieved from [Link]

- Google Patents. (n.d.). US3793305A - One-step process of preparing azo dyes by simultaneous diazotization.

-

National Institutes of Health. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Retrieved from [Link]

-

ResearchGate. (2018, December 17). Synthesis and Characterization of Some Azo Dyes Derived from 4- Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyein. Retrieved from [Link]

-

PubMed Central. (n.d.). Fragmentation Pattern-Based Screening Strategy Combining Diagnostic Ion and Neutral Loss Uncovered Novel para-Phenylenediamine Quinone Contaminants in the Environment. Retrieved from [Link]

-

ResearchGate. (2017, January 11). Synthesis, Characterization and dying performance studies of some azo dyes derived from m-phenylenediamine. Retrieved from [Link]

-

National Institutes of Health. (2019, June 23). Comment on: Synthesis of New Azo Compounds Based on N-(4-Hydroxyphenyl)maleimide and N-(4-Methylphenyl)maleimide. Molecules 2010, 15, 7498–7508. Retrieved from [Link]

Sources

- 1. bcc.bas.bg [bcc.bas.bg]

- 2. Ethoxazene Hydrochloride | C14H17ClN4O | CID 16836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. holcapek.upce.cz [holcapek.upce.cz]

- 4. reagecon.com [reagecon.com]

- 5. rsc.org [rsc.org]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. 4-(4-Ethoxyphenylazo)-m-phenylenediamine, mixture of mono and dihydrochloride, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. An eco-friendly methodology for the synthesis of azocoumarin dye using cation exchange resins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US3793305A - One-step process of preparing azo dyes by simultaneous diazotization - Google Patents [patents.google.com]

- 10. Diazotisation [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. agilent.com [agilent.com]

- 13. researchgate.net [researchgate.net]

- 14. rsc.org [rsc.org]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. Fragmentation Pattern-Based Screening Strategy Combining Diagnostic Ion and Neutral Loss Uncovered Novel para-Phenylenediamine Quinone Contaminants in the Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 21. knowledge.reagecon.com [knowledge.reagecon.com]

- 22. hqts.com [hqts.com]

- 23. atslab.com [atslab.com]

- 24. Azo Dye Regulation → Term [pollution.sustainability-directory.com]

An In-depth Technical Guide to the Analgesic and Anti-inflammatory Pathways of Ethoxazene Hydrochloride

<

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethoxazene hydrochloride, a compound recognized for its analgesic properties, presents a compelling case for deeper investigation into its molecular mechanisms, particularly concerning its dual analgesic and anti-inflammatory activities. This guide synthesizes current understanding and provides a technical framework for researchers. It delves into the putative signaling pathways, offers validated experimental protocols for investigation, and presents the information in a structured format to facilitate further research and development.

Introduction: Re-examining Ethoxazene Hydrochloride

Ethoxazene hydrochloride is an azo dye compound that has been historically utilized for its analgesic effects, primarily in the urinary tract.[1][2] Its chemical structure, 4-((p-ethoxyphenyl)azo)-m-phenylenediamine monohydrochloride, provides a unique scaffold for biological activity.[3][4] While its clinical use has been focused on symptomatic pain relief, emerging evidence suggests a more complex pharmacological profile that includes anti-inflammatory actions.[5] Understanding the core mechanisms through which ethoxazene hydrochloride exerts these effects is crucial for optimizing its therapeutic potential and identifying new applications. This guide serves as a technical resource for professionals aiming to elucidate these pathways.

Core Mechanistic Pathways

The dual analgesic and anti-inflammatory effects of ethoxazene hydrochloride are likely mediated through distinct yet potentially interconnected molecular pathways.

Analgesic Pathway: Modulation of Nociceptive Signaling

The primary analgesic action of ethoxazene hydrochloride is attributed to its interference with pain signaling in sensory neurons.[5] This is thought to occur through the modulation of ion channels and neurotransmitter systems.

A key proposed mechanism involves the modulation of voltage-sensitive calcium channels (VSCCs) in sensory neurons.[5] By inhibiting the influx of calcium ions, ethoxazene hydrochloride can reduce the release of excitatory neurotransmitters such as glutamate and substance P from the presynaptic terminals in the dorsal horn of the spinal cord.[6][7] This action dampens the transmission of nociceptive signals from the periphery to the central nervous system, resulting in pain relief.[6]

Additionally, there is potential for interaction with other neurotransmitter systems, such as the serotonergic and dopaminergic pathways, which are known to play a role in pain modulation.[5][8]

Caption: Proposed analgesic mechanism of Ethoxazene Hydrochloride.

Anti-inflammatory Pathway: Suppression of Inflammatory Mediators

The anti-inflammatory properties of ethoxazene hydrochloride are likely linked to the inhibition of key enzymatic pathways and the suppression of pro-inflammatory mediators.[5]

A primary target in this pathway is believed to be the cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[5] COX-2 is upregulated at sites of inflammation and is responsible for the synthesis of prostaglandins, which are potent inflammatory mediators that cause vasodilation, increase vascular permeability, and sensitize nociceptors.[9] By inhibiting COX-2, ethoxazene hydrochloride can reduce the production of prostaglandins, thereby mitigating the cardinal signs of inflammation.

Furthermore, the anti-inflammatory action may extend to the downregulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (e.g., IL-1β, IL-6).[10][11][12] This could occur through the modulation of transcription factors like Nuclear Factor-kappa B (NF-κB), which is a central regulator of the inflammatory response.[9]

Caption: Putative anti-inflammatory pathways of Ethoxazene Hydrochloride.

Experimental Validation: Protocols and Methodologies

To rigorously assess the analgesic and anti-inflammatory properties of ethoxazene hydrochloride, a combination of in vitro and in vivo models is recommended.

In Vitro Assays

These assays provide a controlled environment to dissect specific molecular interactions.

Table 1: Recommended In Vitro Assays

| Assay Target | Methodology | Primary Endpoint | Rationale |

| COX-2 Enzyme Activity | Enzyme Immunoassay (EIA) | IC₅₀ Value | To quantify the direct inhibitory effect on prostaglandin synthesis. |

| Cytokine Production | Lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7) followed by ELISA | Inhibition of TNF-α, IL-6 release | To assess the effect on key pro-inflammatory cytokine production.[10] |

| NF-κB Activation | Luciferase Reporter Assay in transfected cells | Reduction in luciferase activity | To determine if the compound inhibits the NF-κB signaling pathway.[9] |

| Calcium Influx | Fura-2 AM calcium imaging in primary dorsal root ganglion (DRG) neurons | Reduction in KCl-induced calcium influx | To validate the proposed modulation of voltage-sensitive calcium channels. |

Protocol 1: COX-2 Inhibitory Assay (EIA)

-

Preparation: Prepare a 96-well plate pre-coated with a capture antibody for prostaglandins.

-

Reaction Mixture: In separate tubes, add assay buffer, heme, and a COX-2 enzyme solution.

-

Compound Addition: Add varying concentrations of ethoxazene hydrochloride (and a positive control, e.g., celecoxib) to the reaction tubes.

-

Initiation: Add arachidonic acid to initiate the enzymatic reaction.

-

Incubation: Incubate for a specified time (e.g., 10 minutes) at 37°C.

-

Detection: Add a prostaglandin-peroxidase conjugate and substrate. Measure the absorbance at 450 nm.

-

Analysis: Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.

In Vivo Models

Animal models are essential for evaluating the physiological effects of ethoxazene hydrochloride in a complex biological system.[13]

Table 2: Recommended In Vivo Models

| Model | Type of Pain/Inflammation | Primary Endpoint | Rationale |

| Carrageenan-induced Paw Edema | Acute Inflammatory Pain | Reduction in paw volume (plethysmometry) | A classic model to assess anti-inflammatory and anti-edema effects.[14][15][16] |

| Acetic Acid-induced Writhing Test | Visceral Nociception | Reduction in the number of writhes | A sensitive model for evaluating peripherally acting analgesics.[16][17] |

| Hot Plate Test | Thermal Nociception | Increased latency to paw licking or jumping | To assess centrally mediated analgesic effects.[16][17] |

| Complete Freund's Adjuvant (CFA) Model | Chronic Inflammatory Pain | Reversal of thermal hyperalgesia and mechanical allodynia | To evaluate efficacy in a model of persistent inflammatory pain.[13][15] |

Protocol 2: Carrageenan-Induced Paw Edema in Rats

-

Acclimatization: Acclimate male Wistar rats (180-220g) for at least one week.

-

Grouping: Randomly assign animals to groups (e.g., Vehicle control, Positive control [e.g., Indomethacin], Ethoxazene hydrochloride dose 1, 2, 3).

-

Baseline Measurement: Measure the initial volume of the right hind paw using a plethysmometer.

-

Compound Administration: Administer the test compounds orally (p.o.) or intraperitoneally (i.p.).

-

Inflammation Induction: After 1 hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

-

Post-Induction Measurements: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

-

Analysis: Calculate the percentage of edema inhibition for each group at each time point compared to the vehicle control.

Sources

- 1. etoxazene [drugcentral.org]

- 2. medkoo.com [medkoo.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. Ethoxazene Hydrochloride | C14H17ClN4O | CID 16836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethoxazene hydrochloride | 2313-87-3 | Benchchem [benchchem.com]

- 6. anesthesiologynews.com [anesthesiologynews.com]

- 7. Biochemistry, Endogenous Opioids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. longdom.org [longdom.org]

- 10. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Phytochemicals as Anti-Inflammatory Agents in Animal Models of Prevalent Inflammatory Diseases [mdpi.com]

- 13. What in vivo models are used for pain studies? [synapse.patsnap.com]

- 14. Animal Models for Pain Research | Neuropathic & Chronic Pain - Aragen Life Sciences [aragen.com]

- 15. criver.com [criver.com]

- 16. ijisrt.com [ijisrt.com]

- 17. researchgate.net [researchgate.net]

Ethoxazene Hydrochloride: A Technical Guide for the Synthetic Chemist

Abstract: This in-depth technical guide explores the synthesis, chemical properties, and applications of ethoxazene hydrochloride, a classic azo dye. While historically used as a urinary tract analgesic, its rich chemistry as an aromatic azo compound provides significant utility in synthetic chemistry. This document serves as a comprehensive resource for researchers, scientists, and professionals in drug development, detailing its synthesis, reaction mechanisms, and potential as a versatile chemical building block.

Introduction: The Chemical Versatility of an Azo Dye

Ethoxazene hydrochloride, known chemically as 4-((4-ethoxyphenyl)azo)-1,3-benzenediamine monohydrochloride, is a prominent member of the azo dye family. These compounds are defined by the presence of an azo functional group (-N=N-) that connects two aromatic rings. This diazene bridge is a chromophore that imparts the characteristic vibrant color to these molecules.[1] Beyond its historical use, ethoxazene hydrochloride is a valuable compound for study and application in synthetic chemistry due to its unique chemical architecture.[2]

Its synthesis is a textbook illustration of a diazo coupling reaction, a fundamental process in organic chemistry.[2] The molecule's reactivity is centered around its electron-rich aromatic systems and the electrophilic nature of the azo group, which allows for a variety of chemical transformations.

Synthesis of Ethoxazene Hydrochloride: A Mechanistic Approach

The synthesis of ethoxazene hydrochloride is a well-established two-step process involving diazotization followed by azo coupling.[3] This procedure is a classic example of electrophilic aromatic substitution.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Purity |

| p-Phenetidine (4-ethoxyaniline) | C₈H₁₁NO | 137.18 | >98% |

| Sodium Nitrite | NaNO₂ | 69.00 | ACS Grade |

| Hydrochloric Acid | HCl | 36.46 | Concentrated |

| m-Phenylenediamine | C₆H₈N₂ | 108.14 | >99% |

| Sodium Chloride | NaCl | 58.44 | ACS Grade |

| Ethanol | C₂H₅OH | 46.07 | 95% |

| Activated Carbon | C | 12.01 | Decolorizing |

Experimental Protocol

Step 1: Diazotization of p-Phenetidine

-

In a suitable beaker, dissolve p-phenetidine in a solution of concentrated hydrochloric acid and water.

-

Cool the mixture to 0-5°C in an ice bath with continuous stirring to form a fine slurry of p-phenetidine hydrochloride.

-

Slowly add a pre-chilled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5°C.[3]

-

After the addition is complete, continue stirring for approximately 15 minutes to ensure the complete formation of the 4-ethoxybenzenediazonium chloride salt.

Causality and Expertise: The low temperature is critical to prevent the unstable diazonium salt from decomposing. The acidic conditions are necessary to generate the nitrosonium ion (NO⁺) from sodium nitrite, which is the active electrophile in the diazotization reaction.

Step 2: Azo Coupling with m-Phenylenediamine

-

In a separate beaker, dissolve m-phenylenediamine in an aqueous solution of hydrochloric acid.

-

Cool this solution to 5-10°C.

-

Slowly add the previously prepared cold diazonium salt solution to the m-phenylenediamine solution with vigorous stirring.

-

A deep red precipitate of ethoxazene hydrochloride will form almost immediately.

-

Continue to stir the mixture for an additional 30 minutes to ensure the reaction goes to completion.

Trustworthiness through Mechanism: The azo coupling is an electrophilic aromatic substitution where the electron-rich m-phenylenediamine attacks the electrophilic diazonium salt. The reaction is typically performed in a slightly acidic medium to maintain the stability of the diazonium salt while ensuring the coupling component is sufficiently nucleophilic.

Purification

-

Isolate the crude ethoxazene hydrochloride by vacuum filtration.

-

Wash the collected solid with a saturated sodium chloride solution to remove inorganic byproducts and unreacted starting materials.

-

Recrystallize the crude product from a minimal amount of hot 95% ethanol, using decolorizing carbon if necessary to remove colored impurities.

-

Allow the solution to cool slowly, then chill in an ice bath to maximize the yield of the purified crystals.

-

Collect the purified ethoxazene hydrochloride by filtration, wash with a small volume of cold ethanol, and dry under vacuum.

Synthesis Workflow Diagram

Caption: Synthesis of Ethoxazene Hydrochloride.

Applications in Synthetic Chemistry

The chemical structure of ethoxazene hydrochloride offers several avenues for its use as a reagent in organic synthesis.

Reductive Cleavage of the Azo Bond

A significant application of azo dyes in synthetic chemistry is the reductive cleavage of the azo linkage.[4] This reaction breaks the -N=N- bond to form two separate aromatic amines.[4] This method is particularly useful for synthesizing substituted anilines that may be challenging to prepare through other routes.

Reaction: Ethoxazene Hydrochloride + Reducing Agent → p-Phenetidine + 1,2,4-Triaminobenzene

Common Reducing Agents:

-

Sodium dithionite (Na₂S₂O₄)

-

Stannous chloride (SnCl₂) in acidic medium

-

Catalytic hydrogenation (e.g., H₂ over a palladium catalyst)

This reductive cleavage provides a reliable pathway to 1,2,4-triaminobenzene, a valuable precursor in the synthesis of various pharmaceuticals, agrochemicals, and polymers.

Electrophilic Aromatic Substitution

The aromatic rings in ethoxazene hydrochloride are activated towards electrophilic substitution due to the presence of the electron-donating amino and ethoxy groups. This allows for the introduction of various functional groups onto the aromatic rings, leading to the synthesis of a wide range of derivatives with potentially novel properties. The positions ortho and para to the activating groups are the most likely sites for substitution.

Precursor for Heterocyclic Synthesis

The diamino-substituted phenyl ring of ethoxazene hydrochloride can serve as a building block for the synthesis of heterocyclic compounds. For example, condensation reactions with 1,2-dicarbonyl compounds can lead to the formation of quinoxalines, a class of nitrogen-containing heterocycles with diverse biological activities.

Logical Relationships in Ethoxazene Hydrochloride's Synthetic Utility

Caption: Synthetic pathways from ethoxazene hydrochloride.

Safety and Handling

Ethoxazene hydrochloride may cause skin and eye irritation.[5] It is advisable to handle this compound in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For comprehensive safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[6]

Conclusion

Ethoxazene hydrochloride is a versatile and historically significant azo dye. Its straightforward synthesis and the reactivity of its functional groups make it a valuable tool for the synthetic chemist. From the reductive cleavage of its azo bond to its use as a scaffold for more complex molecules, ethoxazene hydrochloride offers numerous possibilities for the development of novel compounds and materials. A thorough understanding of its underlying chemistry is key to unlocking its full potential in research and development.

References

- Hong Y-G, et al. Physiology and biochemistry of reduction of azo compounds by Shewanella strains relevant to electron transport chain. Appl Microbiol Biotechnol. 2007;74(1):230-8.

- Sboui M, et al. Turning Waste into Useful Products by Photocatalysis with Nanocrystalline TiO2 Thin Films: Reductive Cleavage of Azo Bond in the Presence of Aqueous Formate.

- Jadhav S, et al. Potential and prospects of reductases in azo dye degradation: a review. The Microbe. 2024;4:100162.

- Rawat D, et al. Azoreductases catalyze reductive cleavage of the azo linkage in an azo dye. J Biol Chem. 2016;291(48):24931-24944.

- Al-Tohamy R, et al.

-

PubChem. Ethoxazene Hydrochloride. National Center for Biotechnology Information. Available from: [Link]

-

Angene Chemical. Safety Data Sheet. Available from: [Link]

-

Gsrs. ETHOXAZENE HYDROCHLORIDE. Available from: [Link]

-

Organic Syntheses Procedure. Available from: [Link]

-

Master Organic Chemistry. Reactions and Mechanisms. Available from: [Link]

-

Organic Syntheses Procedure. Available from: [Link]

-

The Synthesis of Azo Dyes. Available from: [Link]

- Al-Ayed AS. Chemistry and Applications of Azo Dyes: A Comprehensive Review. J Chem Rev. 2022;4(3):214-232.

-

The Organic Chemistry Tutor. Organic Chemistry - Reaction Mechanisms - Addition, Elimination, Substitution, & Rearrangement. YouTube. May 13, 2018. Available from: [Link]

- Pai NR, et al. An efficient synthesis of neuroleptic drugs under microwave irradiation. J Chem Pharm Res. 2010;2(5):506-517.

-

Request PDF. The Application of Dichloromethane and Chloroform as Reagents in Organic Synthesis: Reactions and Applications. ResearchGate. Available from: [Link]

Sources

- 1. jchemrev.com [jchemrev.com]

- 2. Ethoxazene hydrochloride | 2313-87-3 | Benchchem [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Physiology and biochemistry of reduction of azo compounds by Shewanella strains relevant to electron transport chain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ethoxazene Hydrochloride | C14H17ClN4O | CID 16836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. angenechemical.com [angenechemical.com]

A Technical Guide to the Neuronal Ion Channel Modulatory Effects of Ethoxazene Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethoxazene hydrochloride is a compound recognized for its analgesic properties, yet its precise mechanism of action at the neuronal level remains largely uncharacterized in peer-reviewed literature. Its chemical structure, featuring a diaminobenzene moiety, bears resemblance to known ion channel modulators, suggesting a potential interaction with neuronal signaling pathways. This guide outlines a comprehensive, field-proven strategy for the systematic investigation of ethoxazene hydrochloride's effects on neuronal ion channels. We move from high-throughput screening for initial target identification to gold-standard electrophysiological techniques for detailed mechanistic elucidation. The protocols and rationale described herein are designed to serve as a robust framework for characterizing this, or any novel compound, providing the self-validating systems necessary for rigorous drug development and neuropharmacological research.

Introduction and Core Hypothesis

Ethoxazene hydrochloride, chemically 4-((4-ethoxyphenyl)azo)-1,3-benzenediamine monohydrochloride, is an azo dye with documented analgesic effects.[1][2] The fundamental basis of analgesia often involves the modulation of ion channels within sensory neurons, which are critical for controlling neuronal excitability and nociceptive signaling.[1] While preliminary technical data suggests ethoxazene may interact with voltage-sensitive calcium channels (VSCCs), a detailed, evidence-based characterization is absent from current scientific literature.[1]

A structural component of ethoxazene, the diaminobenzene group, is analogous to diaminopyridines. Notably, 3,4-diaminopyridine (3,4-DAP) is a well-characterized blocker of voltage-gated potassium (Kv) channels.[3][4] By inhibiting Kv channels, 3,4-DAP prolongs the action potential duration, thereby enhancing neurotransmitter release.[3][5] This established mechanism for a structurally related compound provides a logical starting point for our investigation.

Therefore, we propose the following core hypothesis:

Ethoxazene hydrochloride exerts its analgesic effects by modulating the activity of key voltage-gated ion channels—specifically potassium (Kv) and/or calcium (Cav) channels—in neurons, thereby altering neuronal excitability and nociceptive transmission.

This guide will detail the experimental strategy required to test this hypothesis, providing a clear path from broad screening to deep mechanistic insight.

Phase I: High-Throughput Target Identification

The initial step in characterizing a novel compound is to efficiently screen for potential biological targets without bias. High-throughput screening (HTS) using fluorescence-based assays is the ideal methodology for this purpose. It allows for the rapid assessment of ethoxazene's activity across a panel of major ion channel families (e.g., Na+, K+, Ca2+), providing crucial direction for more resource-intensive follow-up studies.[6][7] These assays typically measure changes in membrane potential or intracellular ion concentrations, offering a reliable proxy for channel activity.[8][9]

Workflow for High-Throughput Fluorescence-Based Screening

References

- 1. Ethoxazene hydrochloride | 2313-87-3 | Benchchem [benchchem.com]

- 2. sci-toys.com [sci-toys.com]

- 3. Articles [globalrx.com]

- 4. A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role of calcium-activated potassium channels in the genesis of 3,4-diaminopyridine-induced periodic contractions in isolated canine coronary artery smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. criver.com [criver.com]

- 7. Novel screening techniques for ion channel targeting drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]

- 9. ionbiosciences.com [ionbiosciences.com]

Ethoxazene Hydrochloride and its Potential for Cyclooxygenase Inhibition: A Technical Guide for Researchers

This in-depth technical guide explores the potential of ethoxazene hydrochloride as an inhibitor of cyclooxygenase (COX) enzymes. While primarily recognized for its analgesic properties, emerging scientific interest lies in its anti-inflammatory mechanisms, which may involve the modulation of the COX pathway.[1] This document provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the scientific rationale, methodologies for investigation, and a framework for characterizing the potential inhibitory effects of ethoxazene hydrochloride on COX-1 and COX-2.

Introduction: The Scientific Rationale for Investigating Ethoxazene Hydrochloride's Interaction with COX Enzymes

Ethoxazene hydrochloride (2,4-diamino-4'-ethoxyazobenzene hydrochloride) is a compound with established analgesic effects.[2][3] Its anti-inflammatory and immunomodulatory properties are thought to be achieved through the suppression of inflammatory mediators and the inhibition of enzymes that drive the inflammatory response.[1] A key enzymatic pathway in inflammation is the cyclooxygenase (COX) pathway, which is responsible for the synthesis of prostaglandins, potent inflammatory mediators.[1][4]

The two primary isoforms of the COX enzyme, COX-1 and COX-2, are the targets of non-steroidal anti-inflammatory drugs (NSAIDs).[5][6] COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, such as protecting the gastrointestinal mucosa.[4][6] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation, where it contributes to pain, fever, and swelling.[6][7] The relative inhibitory activity of a compound against COX-1 and COX-2 is a critical determinant of its therapeutic efficacy and side-effect profile.[6] Given that the anti-inflammatory effects of ethoxazene hydrochloride are linked to potential inhibition of key enzymes in inflammatory pathways, a thorough investigation into its direct effects on COX-1 and COX-2 is warranted.[1]

This guide will provide the foundational knowledge and detailed protocols necessary to systematically evaluate the COX inhibitory potential of ethoxazene hydrochloride.

The Cyclooxygenase (COX) Signaling Pathway

The COX enzymes catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various prostaglandins and thromboxanes.[8] This pathway is central to the inflammatory cascade.

Caption: The Cyclooxygenase (COX) signaling pathway, illustrating the conversion of arachidonic acid to prostaglandins.

Experimental Workflow for Assessing COX Inhibition

A systematic approach is required to determine the inhibitory activity and selectivity of a test compound like ethoxazene hydrochloride. The following workflow outlines the key stages of this investigation.

Caption: A streamlined experimental workflow for evaluating the COX inhibitory potential of a test compound.

Detailed Experimental Protocol: In Vitro Cyclooxygenase Inhibition Assay

The following protocol provides a detailed methodology for determining the half-maximal inhibitory concentration (IC50) values of ethoxazene hydrochloride for both COX-1 and COX-2 isoforms. This protocol is adaptable for both colorimetric and fluorometric detection methods.[6]

4.1 Materials and Reagents

-

COX-1 (ovine or human) and COX-2 (recombinant ovine or human) enzymes

-

Arachidonic acid (substrate)

-

Heme (cofactor)

-

Assay buffer (e.g., Tris-HCl)

-

Detection reagent (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD for colorimetric assay)

-

Ethoxazene hydrochloride

-

Known COX inhibitors (e.g., SC-560 for COX-1, celecoxib for COX-2) as positive controls

-

Solvent for dissolving the test compound (e.g., DMSO)

-

96-well microplate

-

Microplate reader

4.2 Step-by-Step Methodology

-

Preparation of Reagents: Prepare all reagents according to the manufacturer's instructions. Dissolve ethoxazene hydrochloride and control inhibitors in a suitable solvent to create stock solutions. Prepare a series of dilutions of the test compound and controls.

-

Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes to the desired concentration in the assay buffer.

-

Assay Setup:

-

Add the assay buffer to each well of the 96-well plate.

-

Add the heme cofactor to each well.

-

Add the diluted enzyme (either COX-1 or COX-2) to the appropriate wells.

-

Add the various concentrations of ethoxazene hydrochloride, control inhibitors, or solvent (for the 100% activity control) to the wells.

-

Incubate the plate for a specified time (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.

-

-

Initiation of Reaction: Add the arachidonic acid substrate to all wells to initiate the enzymatic reaction.

-

Detection:

-

For a colorimetric assay, add the detection reagent (e.g., TMPD). The peroxidase activity of COX will oxidize the reagent, leading to a color change that can be measured spectrophotometrically (e.g., at 590 nm).[9]

-

For a fluorometric assay, a suitable fluorescent probe would be used, and the fluorescence would be measured.

-

-

Data Collection: Read the absorbance or fluorescence at appropriate time points using a microplate reader.

4.3 Data Analysis and IC50 Determination

The percentage of inhibition is calculated using the following formula:

% Inhibition = [ (Activity of control - Activity of inhibitor) / Activity of control ] * 100

Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined from the resulting dose-response curve.

Quantitative Data Presentation and Interpretation

While specific quantitative data for ethoxazene hydrochloride's COX inhibition is not yet available, the following table provides a template for how such data should be presented for clear comparison.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50) |

| Ethoxazene HCl | To be determined | To be determined | To be calculated |

| SC-560 (Control) | ~0.009 | ~6.3 | ~0.0014 |

| Celecoxib (Control) | ~15 | ~0.04 | ~375 |

Interpretation of Results:

-

A low IC50 value indicates high inhibitory potency.

-

The Selectivity Index (SI) is a crucial parameter for assessing the relative inhibition of COX-1 versus COX-2.[10]

-

An SI value significantly less than 1 indicates selectivity for COX-1.

-

An SI value significantly greater than 1 indicates selectivity for COX-2.

-

An SI value close to 1 suggests non-selective inhibition.

-

Concluding Remarks and Future Directions

The potential for ethoxazene hydrochloride to inhibit COX enzymes presents an exciting avenue for research into its anti-inflammatory mechanisms. The methodologies outlined in this guide provide a robust framework for elucidating its inhibitory profile. Should ethoxazene hydrochloride demonstrate significant and selective inhibition of COX-2, it could represent a promising lead for the development of novel anti-inflammatory agents with a potentially favorable safety profile. Further in-depth studies, including kinetic analyses to determine the mechanism of inhibition (e.g., competitive, non-competitive) and in vivo studies to validate the anti-inflammatory effects, would be the logical next steps in the comprehensive evaluation of this compound.

References

- Walker, M. C., & Gierse, J. K. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Methods in Molecular Biology, 644, 131–144.

- Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology (Clifton, N.J.), 644, 131–144.

-

Amsbio. (n.d.). Ethoxazene hydrochloride, AMS.T202733-10-MG. Retrieved from [Link]

-

DrugCentral. (n.d.). etoxazene. Retrieved from [Link]

- Ballo, M. K., Sanogo, R., & Dembélé, L. (2022). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. African Journal of Pharmacy and Pharmacology, 16(3), 33-40.

-

PubChem. (n.d.). Oxethazaine. Retrieved from [Link]

-

GSRS. (n.d.). ETHOXAZENE HYDROCHLORIDE. Retrieved from [Link]

- Schoenfeld, P. (1999). Rationalizing cyclooxygenase (COX) inhibition for maximal efficacy and minimal adverse events. The American Journal of Medicine, 107(6), 45S-50S.

-

PubChem. (n.d.). Ethoxazene Hydrochloride. Retrieved from [Link]

-

ResearchGate. (n.d.). IC 50 Values for COX-1 and COX-2 Enzymes. Retrieved from [Link]

- Kumar, A., Sharma, S., & Kumar, V. (2021). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry, 45(10), 4668-4678.

-

PubChem. (n.d.). Etonitazene. Retrieved from [Link]

- Ghlichloo, I., & Gerriets, V. (2023). COX Inhibitors. In StatPearls.

- Vane, J. R., Bakhle, Y. S., & Botting, R. M. (1998). Cyclooxygenases 1 and 2. Annual Review of Pharmacology and Toxicology, 38, 97–120.

- O'Neill, G. P., Mancini, J. A., & Kargman, S. (1997). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes.

- Gilroy, D. W., Colville-Nash, P. R., & Willis, D. (1999). Pharmacological analysis of cyclooxygenase-1 in inflammation.

-

Patsnap. (2024). What is the mechanism of Ethopropazine Hydrochloride? Retrieved from [Link]

-

Wikipedia. (n.d.). Cyclooxygenase. Retrieved from [Link]

- Geisslinger, G., & Aehringhaus, U. (1995). Isoenzyme-specific cyclooxygenase inhibitors: a whole cell assay system using the human erythroleukemic cell line HEL and the human monocytic cell line Mono Mac 6. Naunyn-Schmiedeberg's Archives of Pharmacology, 351(6), 606-612.

- Heitor, B. (2024). Inhibition of Cyclooxygenase (COX) Enzymes in Inflammatory Diseases. Der Pharma Lett, 16, 03-04.

- Laneuville, O., Breuer, D. K., & DeWitt, D. L. (1995). Stereoselective inhibition of inducible cyclooxygenase by chiral nonsteroidal antiinflammatory drugs. The Journal of Pharmacology and Experimental Therapeutics, 275(2), 937–944.

-

ResearchGate. (n.d.). IC50 values calculated for COX-1 and COX-2 enzymes after incubation for 2 min with the tested compounds and COX selectivity ratio. Retrieved from [Link]

- Radi, Z. A. (2006). Effects of cyclooxygenase inhibition on the gastrointestinal tract.

- Nikolic, D., Gode, D., & van Breemen, R. B. (2010). Discovery of cyclooxygenase inhibitors from medicinal plants used to treat inflammation. Phytotherapy Research, 24(12), 1829–1835.

Sources

- 1. Ethoxazene hydrochloride | 2313-87-3 | Benchchem [benchchem.com]

- 2. amsbio.com [amsbio.com]

- 3. medkoo.com [medkoo.com]